(R)-tert-Butyl 2-amino-4-methylpentanoate
CAS No.: 67617-35-0
Cat. No.: VC21542608
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67617-35-0 |
|---|---|
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | tert-butyl (2R)-2-amino-4-methylpentanoate |
| Standard InChI | InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 |
| Standard InChI Key | HBEJJYHFTZDAHZ-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)OC(C)(C)C)N |
| SMILES | CC(C)CC(C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)CC(C(=O)OC(C)(C)C)N |
Introduction
Chemical Properties and Structure
(R)-tert-Butyl 2-amino-4-methylpentanoate possesses a distinctive molecular structure characterized by a leucine backbone with an amino group at the alpha position and a tert-butyl ester protecting group. The compound's chemical identity and physical properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (2R)-2-amino-4-methylpentanoate |
| CAS Number | 67617-35-0 |
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| InChI | InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 |
| InChI Key | HBEJJYHFTZDAHZ-MRVPVSSYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)OC(C)(C)C)N |
| Isomeric SMILES | CC(C)CC@HN |
The hydrochloride salt form of this compound (CAS No. 13081-32-8) has a molecular weight of 223.74 g/mol and requires storage at refrigerated temperatures between +2 to +8 °C . The salt form is commonly used in laboratory settings due to its improved stability and handling characteristics.
The bulky tert-butyl group provides steric hindrance that protects the carboxyl function from various nucleophilic attacks and offers resistance to enzymatic degradation, making it particularly useful in biological systems and multistep synthetic schemes.
Synthesis Methods
Esterification of D-Leucine
The most common synthesis method for (R)-tert-Butyl 2-amino-4-methylpentanoate involves the direct esterification of D-leucine with tert-butyl alcohol. This reaction typically requires acidic catalysis under carefully controlled conditions. The general synthesis pathway involves:
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Reaction of D-leucine with tert-butyl alcohol in the presence of a strong acid catalyst (typically sulfuric acid or hydrochloric acid)
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Refluxing at elevated temperatures to drive the esterification reaction to completion
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Isolation and purification of the product, often as the hydrochloride salt
In industrial settings, continuous flow reactors may be employed to enhance efficiency and product yield. Optimization of reaction parameters, including temperature, catalyst concentration, and reaction time, can significantly impact the purity and stereochemical integrity of the final product.
Alternative Synthetic Approaches
Several alternative approaches for synthesizing related compounds have been documented in the literature. For instance, Organic Syntheses provides procedures for related compounds such as t-Butyl 3-amino-4-methylpentanoate (CAS No. 202072-47-7) . These synthetic methodologies may be adapted for the preparation of (R)-tert-Butyl 2-amino-4-methylpentanoate with appropriate modifications.
Chemical Reactions and Reactivity
(R)-tert-Butyl 2-amino-4-methylpentanoate contains two primary reactive functional groups: the primary amine and the tert-butyl ester. These groups enable the compound to participate in various chemical transformations, making it versatile in organic synthesis.
Reactions of the Primary Amine Group
The primary amino group can undergo several important transformations:
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Acylation Reactions: Formation of amides through reaction with acid chlorides, anhydrides, or activated esters
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Alkylation Reactions: Formation of secondary and tertiary amines through reaction with alkyl halides
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Reductive Amination: Reaction with aldehydes or ketones in the presence of reducing agents to form substituted amines
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Oxidation Reactions: Formation of oximes or nitriles under appropriate oxidizing conditions
Reactions of the tert-Butyl Ester Group
The tert-butyl ester moiety can undergo several characteristic reactions:
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Acid-Catalyzed Hydrolysis: Selective cleavage under acidic conditions to regenerate the carboxylic acid
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Transesterification: Exchange of the tert-butyl group with other alcohols under appropriate conditions
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Reduction: Formation of primary alcohols using strong reducing agents such as lithium aluminum hydride
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Aminolysis: Reaction with amines to form amides, though typically requiring activation
The tert-butyl ester group is particularly valuable because it is stable to basic conditions but can be selectively cleaved under acidic conditions, providing orthogonal protection in multistep syntheses.
Applications in Scientific Research
(R)-tert-Butyl 2-amino-4-methylpentanoate serves multiple important functions in scientific research and pharmaceutical development.
Peptide Synthesis
As a protected form of D-leucine, this compound is valuable in peptide synthesis where the tert-butyl ester protection prevents unwanted reactions at the carboxyl terminus while allowing selective manipulations at the amino group. The stereochemical integrity of the (R)-configuration is maintained throughout synthetic transformations, enabling the preparation of peptides with precise stereochemistry.
Medicinal Chemistry and Drug Development
The compound serves as a crucial intermediate in the synthesis of biologically active compounds. Its well-defined stereochemistry makes it particularly useful for developing chiral drugs and peptidomimetics. Researchers can utilize this building block to create complex molecules with specific three-dimensional arrangements that are critical for biological activity.
Building Block in Organic Synthesis
As a versatile synthetic intermediate, (R)-tert-Butyl 2-amino-4-methylpentanoate enables the construction of more complex molecular architectures. The differential reactivity of its functional groups allows for selective transformations in multistep syntheses, making it valuable for preparing diverse chemical libraries and target-oriented synthesis.
Pharmacological and Biological Properties
While (R)-tert-Butyl 2-amino-4-methylpentanoate itself primarily serves as a synthetic intermediate, compounds derived from it can exhibit significant biological activities.
Structure-Activity Relationships
The (R)-stereochemistry at the alpha carbon position is crucial for the biological activity of compounds derived from this intermediate. This stereochemical feature can influence:
Comparison with Similar Compounds
Understanding the relationship between (R)-tert-Butyl 2-amino-4-methylpentanoate and structurally related compounds provides valuable context for its applications and properties.
Comparison with Other Leucine Derivatives
Unique Features
The presence of the bulky tert-butyl ester group in (R)-tert-Butyl 2-amino-4-methylpentanoate confers distinct advantages:
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Enhanced stability against enzymatic degradation
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Selective cleavage under acidic conditions
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Steric protection of the carbonyl group against nucleophilic attack
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Improved solubility in organic solvents compared to the free acid
These properties make it particularly valuable in complex synthetic sequences where controlled reactivity is essential.
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